molecular formula C7H5BF3NO5 B2536725 3-Nitro-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096333-99-0

3-Nitro-4-(trifluoromethoxy)phenylboronic acid

Cat. No. B2536725
M. Wt: 250.92
InChI Key: HEYISZILWXZDPS-UHFFFAOYSA-N
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Description

“3-Nitro-4-(trifluoromethoxy)phenylboronic acid” is a type of boronic acid that has a trifluoromethoxy group attached to the phenyl ring . It is used as a reactant in the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular structure of “3-Nitro-4-(trifluoromethoxy)phenylboronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .


Chemical Reactions Analysis

“3-Nitro-4-(trifluoromethoxy)phenylboronic acid” is involved in various chemical reactions. It has been used as a reactant in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Nitro-4-(trifluoromethoxy)phenylboronic acid” include a molecular weight of 205.93, a linear formula of CF3OC6H4B(OH)2, and a melting point of 123-127 °C .

Scientific Research Applications

Antibacterial Activity

  • Research has identified various isomers of (trifluoromethoxy)phenylboronic acids, including the one , as having significant antibacterial properties. These compounds' structural, antimicrobial, and physicochemical properties were thoroughly investigated, revealing their potential against Escherichia coli and Bacillus cereus. The study demonstrates how the -OCF3 group's introduction affects acidity and influences antibacterial potency, underscoring the potential of these boronic acids in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Materials Science and Nanotechnology

  • Phenylboronic acids, including 3-Nitro-4-(trifluoromethoxy)phenylboronic acid, have been used to modify the optical properties of carbon nanotubes. These modifications are crucial for applications in sensing and imaging, where the interaction with specific molecules alters the photoluminescence, enabling the detection of saccharides through a novel mechanism. This research underscores the utility of phenylboronic acids in creating functionalized materials for advanced technological applications (Mu et al., 2012).

Chemical Synthesis

  • The compound has been investigated as an organocatalyst for Conia-ene carbocyclization reactions, demonstrating efficacy in transforming 2-alkynic 1,3-dicarbonyl compounds into carbocyclization products. This study highlights the role of such boronic acids in facilitating complex chemical transformations, offering a lipophilic and sterically demanding alternative to traditional catalysts (Yang et al., 2012).
  • Another application involves its use in lubricant formulations, where phenylboronic acid derivatives showed promising anti-friction and anti-wear properties, suggesting potential industrial applications as lubricant additives (Wang et al., 2020).

Safety And Hazards

“3-Nitro-4-(trifluoromethoxy)phenylboronic acid” may cause serious eye irritation, respiratory irritation, and it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective equipment .

Future Directions

The future directions of “3-Nitro-4-(trifluoromethoxy)phenylboronic acid” research could involve its use as a precursor in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

properties

IUPAC Name

[3-nitro-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3NO5/c9-7(10,11)17-6-2-1-4(8(13)14)3-5(6)12(15)16/h1-3,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYISZILWXZDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(trifluoromethoxy)phenylboronic acid

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